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2-(Furan-2-yl)-1,3-thiazolidin-4-one
Overview
Description
2-(Furan-2-yl)-1,3-thiazolidin-4-one is a heterocyclic compound that features a furan ring fused with a thiazolidinone moiety. This compound is of significant interest in medicinal chemistry due to its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Furan-2-yl)-1,3-thiazolidin-4-one typically involves the cyclization of furan-2-carbaldehyde with thiourea in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium at elevated temperatures to facilitate the formation of the thiazolidinone ring .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow synthesis, which allows for better control over reaction conditions and yields. This method involves the use of automated reactors that can handle large volumes of reactants and maintain consistent temperatures and pressures .
Chemical Reactions Analysis
Types of Reactions
2-(Furan-2-yl)-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Reduction: Sodium borohydride; reactions are usually performed in alcoholic solvents under mild conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced thiazolidinone derivatives, and halogenated furan derivatives .
Scientific Research Applications
2-(Furan-2-yl)-1,3-thiazolidin-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Exhibits significant antimicrobial activity against various bacterial and fungal strains.
Medicine: Investigated for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 2-(Furan-2-yl)-1,3-thiazolidin-4-one involves its interaction with various molecular targets:
Antimicrobial Activity: The compound disrupts bacterial cell wall synthesis and inhibits key enzymes involved in microbial metabolism.
Anti-inflammatory Activity: It modulates the activity of inflammatory mediators such as cytokines and prostaglandins.
Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways.
Comparison with Similar Compounds
Similar Compounds
2-(Furan-2-yl)-1,3-thiazolidin-2-one: Similar structure but with a different position of the thiazolidinone ring.
2-(Furan-2-yl)-1,3-thiazolidin-5-one: Another positional isomer with distinct biological activities.
2-(Furan-2-yl)-1,3-thiazolidin-4-thione: Contains a sulfur atom in place of the oxygen in the thiazolidinone ring.
Uniqueness
2-(Furan-2-yl)-1,3-thiazolidin-4-one is unique due to its specific combination of the furan and thiazolidinone rings, which imparts distinct biological activities and chemical reactivity. Its versatility in undergoing various chemical reactions and its broad spectrum of biological activities make it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
2-(furan-2-yl)-1,3-thiazolidin-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2S/c9-6-4-11-7(8-6)5-2-1-3-10-5/h1-3,7H,4H2,(H,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSQWKSAAMFSAFU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(S1)C2=CC=CO2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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